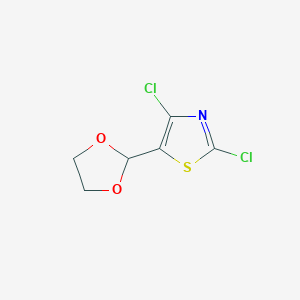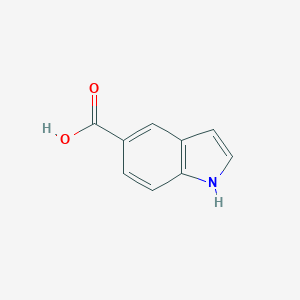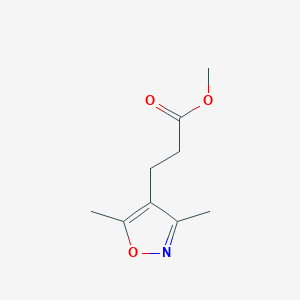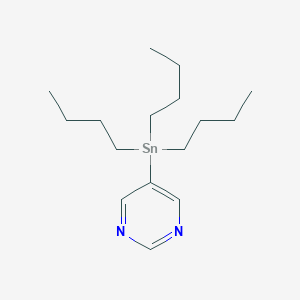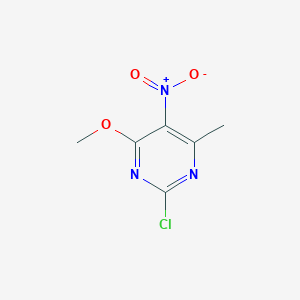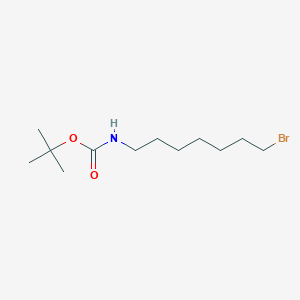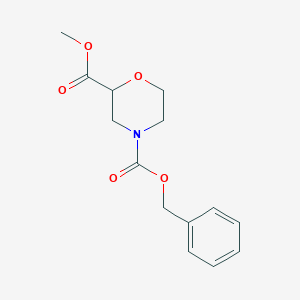
4-Benzyl 2-methyl morpholine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chemical compound with the molecular formula C14H17NO5 . It is used extensively in scientific research, offering valuable insights into drug development and polymer synthesis.
Molecular Structure Analysis
The molecular structure of 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzyl 2-methyl morpholine-2,4-dicarboxylate include its molecular weight and structure . More detailed properties can be found in various chemical databases .Applications De Recherche Scientifique
Application 1: Potential α-Glucosidase Inhibitors
- Summary of the Application : The compound is used in the synthesis of novel N-Methylmorpholine-Substituted Benzimidazolium Salts, which are potential α-Glucosidase inhibitors. These inhibitors can reduce hydrolytic activity and help to control type 2 diabetes .
- Methods of Application or Experimental Procedures : The compound 4-((1 H-Benzimidazol-2-yl)methyl)morpholine 2 was dissolved in acetonitrile, and potassium carbonate was added into the solution. Afterwards, benzyl chloride was added drop-wise to the reaction mixture and refluxed for 16 hours .
- Results or Outcomes : Compounds 5d, 5f, 5g, 5h and 5k exhibited better α-glucosidase inhibitions compared to the standard drug (acarbose IC 50 = 58.8 ± 0.012 µM) with IC 50 values of 15 ± 0.030, 19 ± 0.060, 25 ± 0.106, 21 ± 0.07 and 26 ± 0.035 µM, respectively .
Application 2: Electro-Optic Effects of Organic Molecules
- Summary of the Application : The compound is used in the study of electro-optic effects of organic molecules doped in Nematic Liquid Crystals E7 .
- Methods of Application or Experimental Procedures : The organic molecules were well dissolved in LCs without any interface formation between the LCs and organic molecules if the organic molecule concentration was lower than 5 wt% .
- Results or Outcomes : The results of this study are not specified in the source .
Application 3: Synthesis of Morpholines
- Summary of the Application : The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods of Application or Experimental Procedures : Various methods have been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Application 4: Synthesis of 4-Hydroxy-2-quinolones
- Summary of the Application : The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
- Methods of Application or Experimental Procedures : Some specialized methods include the reaction of anthranilic acid derivatives .
- Results or Outcomes : The results of this study are not specified in the source .
Application 5: Synthesis of N-Methylmorpholine-Substituted Benzimidazolium Salts
- Summary of the Application : The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds. This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
- Methods of Application or Experimental Procedures : Various methods have been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results or Outcomes : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Application 6: Synthesis of 4-Hydroxy-2-quinolones
- Summary of the Application : The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
- Methods of Application or Experimental Procedures : Some other more specialized methods are the reaction of anthranilic acid derivatives .
- Results or Outcomes : The results of this study are not specified in the source .
Propriétés
IUPAC Name |
4-O-benzyl 2-O-methyl morpholine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYPAXFAPGHPIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212981 |
Source


|
| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl 2-methyl morpholine-2,4-dicarboxylate | |
CAS RN |
135782-22-8 |
Source


|
| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

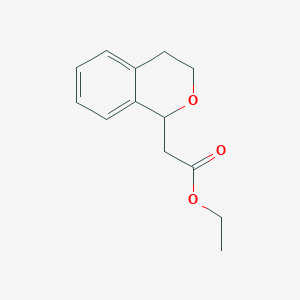
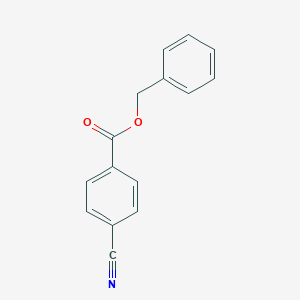
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
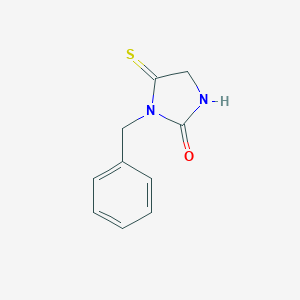
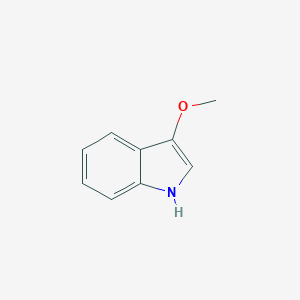
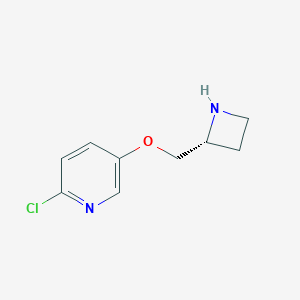
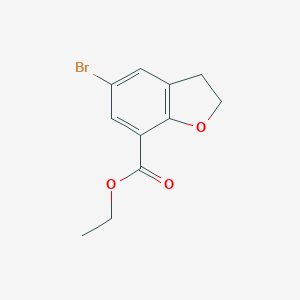
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
